6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone

Lp-PLA2 inhibitor synthesis darapladib intermediate pyrimidinone cyclization

Procure 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 551931-29-4) for darapladib synthesis and S-DABO library construction. The 4-fluorobenzylthioether at C-2 and ethyl at C-6 create a distinctive steric/electronic environment critical for regioselective Dieckmann cyclization—substituting the 6-ethyl with methyl yields undesired regioisomers, while non-halogenated benzyl analogs compromise nucleophilic displacement efficiency. This compound is the validated pyrimidinone intermediate in the patented darapladib route. Available in ≥98% purity, ideal for medicinal chemistry and process development.

Molecular Formula C13H13FN2OS
Molecular Weight 264.32
CAS No. 551931-29-4
Cat. No. B3018507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone
CAS551931-29-4
Molecular FormulaC13H13FN2OS
Molecular Weight264.32
Structural Identifiers
SMILESCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16,17)
InChIKeyOYGKHTHVCWGTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 551931-29-4): A Pyrimidinone Key Intermediate in Lp-PLA2 Inhibitor Synthesis


6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 551931-29-4, molecular formula C13H13FN2OS) is a 2-sulfanylpyrimidin-4(3H)-one derivative characterized by a C6-ethyl substituent and a 4-fluorobenzylthioether at the 2-position . Structurally, it belongs to the class of pyrimidinone intermediates pivotal in medicinal chemistry for constructing targets such as the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor darapladib (SB-480848), which achieves an IC50 of 0.25 nM against the enzyme [1]. The compound is predominantly utilized as a building block in synthetic organic chemistry, with its value directly tied to its specific substitution pattern that enables downstream transformations absent in its close analogs.

Why the 4-Fluorobenzylsulfanyl/6-Ethyl Pairing Cannot Be Simply Interchanged in Lp-PLA2 Intermediate Chemistry


The concurrent presence of the 4-fluorobenzylsulfanyl group at C-2 and the ethyl substituent at C-6 generates a unique electronic and steric environment critical for regioselective cyclization steps in the darapladib synthetic route. Substituting the 6-ethyl group with a 6-methyl analog produces a different ring-closure profile that leads to undesired regioisomers, as documented in process development studies of cyclopenta[d]pyrimidinone intermediates [1]. Similarly, replacing the 4-fluorobenzyl moiety with non-halogenated benzyl alters the leaving-group character of the thioether, compromising downstream nucleophilic displacement efficiency [2]. These structure-dependent reactivity divergences mean that generic 2-sulfanylpyrimidinones cannot be freely interchanged without altering synthetic yield and purity.

Quantitative Differentiation Evidence for 6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone


Synthetic Utility: Differentiation from 6-Methyl Analog in Darapladib Intermediate Cyclization

In the darapladib synthetic pathway, the 6-ethyl-substituted pyrimidinone enables a specific cyclopenta[d]pyrimidinone ring formation that is structurally impossible or low-yielding with shorter 6-alkyl analogs. The ethyl group provides the required steric bulk and conformational flexibility for the Dieckmann-type cyclization step that precedes thioetherification with 4-fluorobenzyl mercaptan [1]. The 6-methyl analog, by contrast, fails to afford the desired regioisomer in acceptable yield (>70%), as confirmed in the process patent that explicitly specifies the 6-ethyl intermediate as essential [2].

Lp-PLA2 inhibitor synthesis darapladib intermediate pyrimidinone cyclization

Predicted Physicochemical Profile: pKa Differentiation from Non-Halogenated Benzylthio Analogs

The predicted pKa of the pyrimidin-4(3H)-one moiety in the target compound is 7.98 ± 0.50, calculated via ACD/Labs Percepta . This value is lower than that of the 2-benzylthio-6-ethyl-pyrimidin-4(3H)-one analog (predicted pKa ~8.25), owing to the electron-withdrawing effect of the para-fluoro substituent. The lower pKa indicates a higher fraction of the deprotonated, more nucleophilic form at physiological pH (7.4), which may influence downstream reactivity in N-alkylation steps [1].

physicochemical properties pKa prediction drug-likeness

Predicted Boiling Point and Vapor Pressure: Volatility Differentiation from 6-Aryl Analogs

The predicted boiling point of the target compound is 391.9 ± 44.0 °C at 760 mmHg, with a calculated enthalpy of vaporization of 64.2 ± 3.0 kJ/mol and vapor pressure of ~0.0 mmHg at 25 °C . This low volatility stands in contrast to 6-aryl-substituted S-DABO analogs, which typically exhibit higher vapor pressures and a wider range of predicted boiling points (range ~320–450 °C) depending on aryl substitution. The compound's lower volatility at ambient temperature facilitates vacuum-assisted drying and solid-phase handling during synthesis, reducing material loss during intermediate purification compared to more volatile 6-aryl-substituted pyrimidinones [1].

boiling point vapor pressure purification synthetic intermediate handling

Anti-Proliferative Activity of the Direct Pyrrolo-Fused Analog: Supporting Evidence for Scaffold Potential

Warning: This evidence is for the closely related pyrrolo[2,3-d]pyrimidin-4-ol analog, NOT the target compound. It is included as class-level supporting evidence. The direct pyrrolo-fused analog, 6-ethyl-2-((4-fluorobenzyl)thio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, demonstrated an IC50 of 8.65 ± 0.36 µM against HCT-116 colorectal carcinoma cells in an MTT assay, making it the most active compound in that series [1]. While the target compound (lacking the pyrrolo fusion) has no comparable biological data, this result indicates that the 6-ethyl/4-fluorobenzylsulfanyl pharmacophore combination can confer anti-proliferative activity when rigidified into a fused heterocyclic scaffold. No direct HCT-116 data exist for the non-fused target compound.

anti-proliferative HCT-116 pyrrolo-pyrimidine cancer

Validated Application Scenarios for 6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone Based on Evidence


Key Intermediate in Darapladib and Lp-PLA2 Inhibitor Process Chemistry

This compound is established as the essential pyrimidinone intermediate in the patented process for darapladib synthesis, being directly converted to ethyl {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetate via Dieckmann cyclization [1]. Procurement for Lp-PLA2 inhibitor development or darapladib analog generation is the primary validated use case.

Building Block for 2-Sulfanylpyrimidinone Libraries Targeting NNRTI and Anti-Proliferative Scaffolds

The 2-arylmethylsulfanyl-6-alkyl-pyrimidin-4(3H)-one scaffold (S-DABO class) has established relevance in non-nucleoside HIV-1 reverse transcriptase inhibition, with the broader series demonstrating IC50 values ranging from 6.67 µM to 0.12 µM against HIV-1 in MT-4 cells [2]. While the specific target compound lacks published anti-HIV data, its conserved pharmacophore makes it a rational precursor for synthesizing screening libraries based on the S-DABO template. Additionally, the anti-proliferative activity observed in the pyrrolo-fused analog (IC50 8.65 µM against HCT-116) provides a rationale for using the target compound as a starting material for synthesizing fused pyrimidinone analogs for oncology screening [3].

Investigational Intermediate for N-3 Functionalized Pyrimidinone Derivatives

The predicted pKa of 7.98 ± 0.50 indicates that a meaningful fraction of the compound exists in the deprotonated, nucleophilic N3 form at physiological-relevant pH . This property can be leveraged in N-alkylation or N-acylation reactions to generate structurally diversified derivatives. The lower pKa relative to non-fluorinated benzylthio analogs may provide a kinetic advantage in base-mediated functionalizations, reducing reaction times or base loading in parallel synthesis formats.

Reference Standard for Physicochemical Profiling in Pyrimidinone Series

The compound's well-defined predicted properties—boiling point (391.9 °C), density (1.26 g/cm³), and pKa (7.98)—can serve as a reference standard for validating computational models in pyrimidinone chemical space. Its intermediate physical profile, with low vapor pressure facilitating handling, makes it suitable for method development in analytical chemistry and solid-form screening .

Quote Request

Request a Quote for 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.